(1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
(1R,5R)-2-oxo-3-azabicyclo[310]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a three-membered ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of a suitable precursor under specific conditions. For example, the precursor may undergo a cyclization reaction in the presence of a strong base or acid catalyst, leading to the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid include other bicyclic compounds with similar structural features. Examples include:
- (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxamide
- (1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a three-membered and a five-membered ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
(1R,5R)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-4-6(5(9)10)1-3(6)2-7-4/h3H,1-2H2,(H,7,8)(H,9,10)/t3-,6+/m0/s1 |
InChI Key |
QCFUKSXIOSVSSD-BBIVZNJYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(C(=O)NC2)C(=O)O |
Canonical SMILES |
C1C2C1(C(=O)NC2)C(=O)O |
Origin of Product |
United States |
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